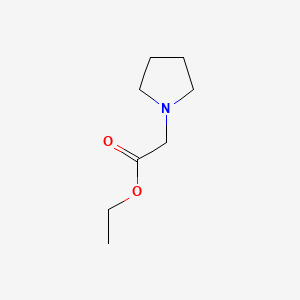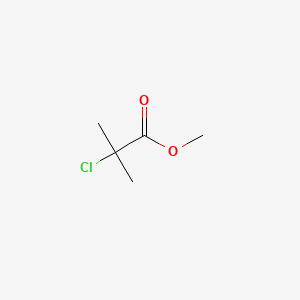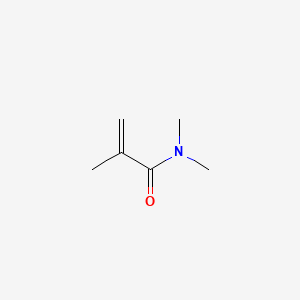
4-(Allyloxy)benzaldehyde
Vue d'ensemble
Description
4-(Allyloxy)benzaldehyde is an aromatic aldehyde with the chemical formula C9H10O2. It is a colorless liquid that has a strong, sweet, and pungent odor. It is a compound that is used in a variety of applications, including in the synthesis of pharmaceuticals, in the manufacture of fragrances, and as a flavoring agent. In addition, 4-(Allyloxy)benzaldehyde has been studied for its potential use in the treatment of certain diseases.
Applications De Recherche Scientifique
Synthesis of Trehalose Derivatives
4-Allyloxybenzaldehyde is utilized in the synthesis of trehalose derivatives, such as 4,6,4′,6′-O-di-4-allyloxybenzylidene-α,α-D-trehalose . These derivatives have potential applications in the stabilization of proteins and other biological molecules during freeze-drying processes, which is crucial for pharmaceuticals and biotechnology.
Preparation of Hydroxybenzaldehyde Compounds
The compound serves as a precursor in the preparation of 3-allyl-4-hydroxybenzaldehyde . This intermediate can be further used in the synthesis of various pharmaceuticals, including those with antioxidant properties, and in the flavor and fragrance industry.
Pharmaceutical Intermediates
4-Allyloxybenzaldehyde is used as an intermediate in the pharmaceutical industry . Its ability to undergo further chemical transformations makes it valuable for the synthesis of a wide range of medicinal compounds.
Chemoselective Dithioacetalization
It can undergo chemoselective dithioacetalization in the presence of cobalt(II) chloride . This reaction is significant in organic synthesis, allowing for the protection of aldehyde groups in complex molecules during multi-step synthetic processes.
Synthesis of Amphetamine Analogues
This aldehyde is involved in the synthesis of amphetamine analogues, such as (±)-4-allyloxymethamphetamine (ALLMA) . Research into these compounds can provide insights into the treatment of neurological disorders and the development of new therapeutic agents.
Mécanisme D'action
Mode of Action
It is known that the compound can undergo chemoselective dithioacetalization in the presence of cobalt (ii) chloride . This suggests that it may interact with its targets through a similar mechanism, but further studies are required to confirm this.
Result of Action
It is known that the compound can be used in the preparation of other compounds, such as 4,6,4′,6′-O-di-4-allyloxybenzylidene-α,α-D-trehalose, 3-allyl-4-hydroxybenzaldehyde, and (±)-4-allyloxymethamphetamine (ALLMA) . .
Action Environment
It is known that the compound is air sensitive , suggesting that exposure to air could potentially affect its stability and efficacy.
Propriétés
IUPAC Name |
4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,8H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNJQOJWNMZQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193655 | |
| Record name | p-(Allyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)benzaldehyde | |
CAS RN |
40663-68-1 | |
| Record name | 4-(Allyloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40663-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Allyloxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040663681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Allyloxy)benzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-(Allyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(allyloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-Allyloxybenzaldehyde utilized in polymer synthesis?
A1: 4-Allyloxybenzaldehyde serves as a crucial building block in synthesizing polymers with unique properties. For instance, it reacts with α,ω-di-SiH oligosiloxanes through a hydrosilylation reaction, yielding alternating copolymers incorporating trehalose and siloxane units []. These copolymers exhibit desirable characteristics like microphase separation and tunable glass transition temperatures, making them potentially useful in various applications.
Q2: What challenges are associated with incorporating 4-Allyloxybenzaldehyde into polymer chains?
A2: While useful, incorporating 4-Allyloxybenzaldehyde into polymers presents some challenges. During the synthesis of poly(polysiloxane-block-azomethine) copolymers, side reactions like o-silylation and depropenation can occur alongside the desired imination reaction with diamines []. These side reactions primarily lead to undesired siloxane chain elongation, impacting the final copolymer's properties.
Q3: How does the structure of 4-Allyloxybenzaldehyde contribute to its reactivity?
A3: The structure of 4-Allyloxybenzaldehyde plays a crucial role in its reactivity. The presence of both an aldehyde group and an allyl group allows it to participate in diverse reactions. For instance, the aldehyde group readily undergoes imination reactions with diamines, forming azomethine linkages []. Simultaneously, the allyl group is susceptible to hydrosilylation, enabling the incorporation of siloxane units into the polymer chain []. This bifunctionality makes 4-Allyloxybenzaldehyde a valuable building block for creating copolymers with tailored properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)












